molecular formula C20H25NO4S2 B11416759 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11416759
M. Wt: 407.6 g/mol
InChI Key: YXIHNQHVDQZTIZ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with a unique structure that includes phenoxy, thiophene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Synthesis of the thiophene intermediate: This step involves the preparation of 3-methylthiophene through a series of reactions, including halogenation and subsequent substitution reactions.

    Coupling reactions: The phenoxy and thiophene intermediates are then coupled with acetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiophene derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving phenoxy and thiophene groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenoxy acetamide: Lacks the thiophene group, making it less versatile in terms of chemical reactivity.

    3-methylthiophene acetamide: Lacks the phenoxy group, limiting its applications in biological systems.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide:

Uniqueness

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to the presence of both phenoxy and thiophene groups, which provide a wide range of chemical reactivity and potential applications. The combination of these groups in a single molecule allows for interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-14-7-9-26-18(14)11-21(17-8-10-27(23,24)13-17)19(22)12-25-20-15(2)5-4-6-16(20)3/h4-7,9,17H,8,10-13H2,1-3H3

InChI Key

YXIHNQHVDQZTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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